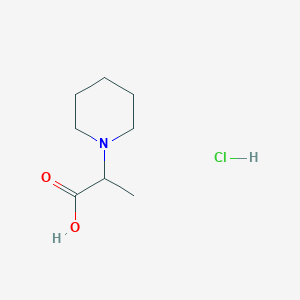
2-(Piperidin-1-yl)propanoic acid hydrochloride
Descripción general
Descripción
2-(Piperidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2.HCl . It has a molecular weight of 193.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2.ClH/c1-7(8(10)11)9-5-3-2-4-6-9;/h7H,2-6H2,1H3,(H,10,11);1H . This indicates the presence of a piperidine ring attached to a propanoic acid group, with an additional hydrochloride group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 164-165 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Piperidine derivatives are utilized in nucleophilic aromatic substitution reactions. For example, the reaction of piperidine with nitro-aromatic compounds has been studied to understand the mechanisms of addition-elimination reactions, illustrating piperidine's role in organic synthesis and its reactivity towards different substrates (Pietra & Vitali, 1972).
Pharmacology and Drug Design
Piperidine derivatives have been extensively explored for their pharmacological applications. For instance, donepezil, a piperidine derivative, is a central acetylcholinesterase inhibitor used for treating Alzheimer’s disease, showcasing the importance of piperidine structures in developing central nervous system drugs (Román & Rogers, 2004).
Enzyme Inhibition
Dipeptidyl peptidase IV (DPP IV) inhibitors, which include piperidine derivatives, represent a significant area of research for type 2 diabetes mellitus treatment. These compounds illustrate how modifications to the piperidine core can impact the therapeutic potential of molecules (Mendieta, Tarragó, & Giralt, 2011).
Corrosion Inhibition
In the field of materials science, organic inhibitors, including those containing piperidine, are used to prevent metallic corrosion in acidic media. This application underscores the versatility of piperidine derivatives beyond pharmaceuticals, demonstrating their utility in industrial processes (Goyal et al., 2018).
Natural Product Chemistry and Pharmacology
The piperidine alkaloids from plants such as Pinus have been reviewed for their wide range of biological activities. These studies provide insights into the natural occurrence of piperidine structures and their significance in traditional and modern medicine (Singh et al., 2021).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that the interaction of piperidine derivatives with their targets can lead to various biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Propiedades
IUPAC Name |
2-piperidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(8(10)11)9-5-3-2-4-6-9;/h7H,2-6H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSCWMPFKRPNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24800862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1036708-61-8 | |
| Record name | 2-(piperidin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-](/img/structure/B3374648.png)


![Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3374671.png)

![2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B3374690.png)



![1-[(2-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B3374702.png)



